3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine
Overview
Description
3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C9H15N3. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a cyclopropyl group and an isopropyl group attached to the pyrazole ring, making it a unique structure within its class .
Preparation Methods
The synthesis of 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cycloaddition process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Scientific Research Applications
3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses . These interactions are crucial for its potential therapeutic effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3-Amino-5-cyclopropyl-1H-pyrazole: This compound shares a similar pyrazole core but differs in the substitution pattern, which can influence its reactivity and biological activity.
5-Cyclopropyl-1H-pyrazol-3-amine: Another closely related compound, differing in the position of the amino group, which may affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-cyclopropyl-2-propan-2-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6(2)12-9(10)5-8(11-12)7-3-4-7/h5-7H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXODNIJQHTNTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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